Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Description
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a phenyl group at position 4, and a phenyl ester moiety at position 2 of the thiophene ring. While its exact molecular formula is inferred as C₁₈H₁₁F₃O₂S (calculated molecular weight: 348.34 g/mol), its structural analogs, such as methyl and ethyl esters, are well-documented. For example, methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS: 237385-98-7) has a molecular formula of C₁₃H₉F₃O₂S and a molecular weight of 286.27 g/mol . The phenyl ester variant is hypothesized to exhibit enhanced lipophilicity compared to its alkyl ester counterparts, making it a candidate for drug discovery applications, particularly in modulating protein-protein interactions or GPCR targets .
Properties
CAS No. |
256348-27-3 |
|---|---|
Molecular Formula |
C18H11F3O2S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H |
InChI Key |
BCBBRFKVPSQLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)OC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Chlorination : The carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.
-
Phenyl Ester Formation : The acyl chloride is dissolved in dry THF, and phenol (12 mmol) is added dropwise with pyridine (15 mmol) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried over MgSO₄, and concentrated. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields the phenyl ester in 75–82% purity.
Direct Esterification Using Coupling Agents
Carbodiimide-based coupling agents enable direct esterification without isolating the acyl chloride. This one-pot method is advantageous for lab-scale synthesis.
Protocol:
-
Activation : 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (10 mmol) is dissolved in DMF. Dicyclohexylcarbodiimide (DCC, 12 mmol) and 4-dimethylaminopyridine (DMAP, 1 mmol) are added under nitrogen.
-
Esterification : Phenol (12 mmol) is introduced, and the reaction is stirred at 25°C for 24 hours.
-
Purification : The precipitate (dicyclohexylurea) is filtered, and the filtrate is extracted with ethyl acetate. Column chromatography affords the ester in 68–73% yield.
Transesterification from Methyl Ester Derivatives
Methyl esters (e.g., CAS 237385-98-7) undergo transesterification with phenol under acidic or basic conditions.
Acid-Catalyzed Method:
-
Reaction : Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (10 mmol) and phenol (50 mmol) are refluxed in toluene with p-toluenesulfonic acid (0.5 mmol) for 48 hours.
-
Distillation : Excess phenol is removed under vacuum, and the residue is purified via recrystallization (ethanol/water), yielding 60–65% product.
Base-Catalyzed Method:
-
Conditions : Sodium phenoxide (15 mmol) is added to a solution of the methyl ester in DMF. The mixture is heated at 100°C for 12 hours.
-
Isolation : After neutralization with HCl, extraction and chromatography yield the phenyl ester in 55–60% purity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Density functional theory (DFT) studies reveal that ZnCl₂ activation enhances electrophilicity in trifluoromethylation steps, lowering energy barriers by 15–20 kcal/mol. Solvent selection critically impacts yields: polar aprotic solvents (DMF, THF) improve solubility of intermediates, while toluene minimizes side reactions during transesterification .
Scientific Research Applications
Organic Synthesis
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:
- Coupling Reactions : Utilized in Suzuki and Heck coupling reactions to synthesize biaryl compounds.
- Functionalization : The trifluoromethyl group can be replaced or modified to create derivatives with tailored properties for specific applications.
Material Science
In material science, this compound is used as a precursor for synthesizing advanced materials, including:
- Polymers : It can be polymerized to create conductive polymers with applications in organic electronics and sensors.
- Nanomaterials : The compound's unique properties facilitate the development of nanostructured materials for various applications, including catalysis and drug delivery.
Biological Studies
Research indicates that this compound exhibits notable biological activities, making it a subject of interest in pharmacological studies:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations indicate that it may inhibit certain cancer cell lines, highlighting its potential as an anticancer agent.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its pharmacophoric properties:
- Drug Design : Its structural characteristics allow researchers to design new drugs that target specific biological pathways.
- Bioavailability Enhancement : The trifluoromethyl group is known to improve lipophilicity, potentially increasing the bioavailability of drugs derived from this compound.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of this compound demonstrated its ability to inhibit the proliferation of breast cancer cells. The mechanism was linked to the compound's interaction with specific cellular pathways involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in vitro. It was shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ester Group Variations
The ester group significantly influences physicochemical properties and bioactivity:
- Lipophilicity : The phenyl ester’s logP value is estimated to be higher than methyl/ethyl analogs due to the aromatic ring, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility: Methyl and ethyl esters are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and esterification, followed by HPLC purification . Phenyl esters may require more specialized conditions, such as acid chlorides reacting with phenol derivatives.
Substituent Effects: Thiophene vs. Thiazole Analogs
Replacing the thiophene ring with a thiazole (e.g., ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate, CAS: 175277-03-9) introduces a nitrogen atom, altering electronic properties:
Functional Group Modifications
- Amidine Derivatives : 5-(1H-Imidazol-4-yl)-4-phenyl-thiophene-2-carboxamidine (AZ-007) replaces the ester with an amidine group, enhancing hydrogen-bonding interactions for protein target engagement .
- Amino-Substituted Analogs: Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate (CAS: 474843-40-8) introduces an -NH₂ group, which can participate in salt bridge formation but may reduce stability under acidic conditions .
Key Research Findings
- Synthetic Routes : Pd(PPh₃)₄-catalyzed coupling and deprotection steps are critical for introducing imidazole or aryl boronate groups to the thiophene core .
- Crystallography : SHELX software is widely used for structural validation, though newer tools may offer superior refinement for complex analogs .
Biological Activity
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a compound that has gained attention in recent years due to its notable biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.24 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, inhibiting the activity of enzymes involved in inflammatory pathways.
- Anticancer Activity : Studies have demonstrated its potential in inhibiting certain cancer cell lines, suggesting a role in cancer therapy.
The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets, including:
- Enzyme Inhibition : Interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been reported, which are critical in the inflammatory response.
- Receptor Modulation : The compound may modulate receptors involved in inflammation and cancer pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives similar to this compound. Notable findings include:
- Inhibitory Effects on COX and LOX : A related thiophene derivative exhibited an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, indicating significant anti-inflammatory potential .
- Gene Expression Modulation : Compounds structurally related to this compound have been shown to negatively regulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
- In Vivo Anti-inflammatory Activity : In preclinical models, certain thiophene derivatives demonstrated superior anti-inflammatory activity compared to standard treatments like indomethacin .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)thiophene-2-carboxylic acid | C6H4F3O2S | Lacks phenyl substituents; simpler structure |
| 2,4-Dichlorothis compound | C13H8Cl2F3O2S | Contains chlorine substituents; larger molecular weight |
| Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | C13H11F3O2S | Ethoxy group instead of phenolic; increased solubility |
This compound stands out due to its dual phenyl substituents and trifluoromethyl group, which enhance both its chemical reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via esterification of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3) using phenol derivatives under acid catalysis. Alternative routes involve Suzuki-Miyaura coupling of brominated thiophene intermediates with phenylboronic acids, followed by trifluoromethylation using reagents like TMSCF₃ . Purification typically involves column chromatography or HPLC for high-purity yields .
Q. How can the purity and structural identity of the compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare chemical shifts with predicted values (e.g., trifluoromethyl groups show distinct ¹⁹F NMR signals).
- Mass spectrometry : Confirm molecular ion peaks (e.g., exact mass for C₁₈H₁₁F₃O₂S: 348.05 g/mol).
- HPLC : Assess purity (>95% by area under the curve) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific toxicological data may be limited, general precautions for thiophene derivatives apply:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the -CF₃ group, influencing reaction sites. For example, the thiophene ring’s electron density is reduced, making it susceptible to nucleophilic aromatic substitution at the 2-position. Solvent effects and transition-state modeling further refine predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate data using:
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., phenyl vs. trifluoromethyl orientation) using SHELXL for refinement .
- Dynamic NMR : Detect conformational flexibility causing split signals.
- High-resolution mass spectrometry : Confirm molecular formula discrepancies .
Q. How does the trifluoromethyl group influence solid-state intermolecular interactions?
- Methodological Answer : The -CF₃ group participates in halogen bonding and hydrophobic interactions, as shown in crystal structures. Graph-set analysis (e.g., Etter’s rules) reveals C–F···H hydrogen bonds and π-stacking between phenyl rings, stabilizing the lattice .
Q. What reaction conditions optimize large-scale synthesis of this compound?
- Methodological Answer : Continuous flow reactors improve yield and reduce reaction times for esterification steps. Catalytic systems like Pd(PPh₃)₄ in 1,4-dioxane enhance coupling efficiency, while scavengers (e.g., silica-thiol) remove excess reagents .
Q. How can this compound serve as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
